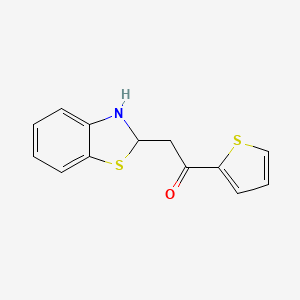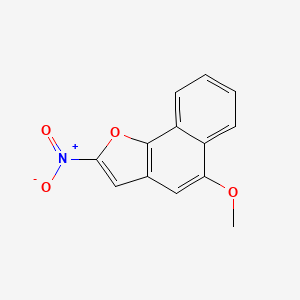
NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- is a synthetic compound belonging to the naphthofuran family. This compound is characterized by a fused bicyclic structure consisting of a naphthalene ring and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing naphthofuran derivatives involves a one-pot, three-component reaction. This method uses Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) as a catalyst. The reaction typically occurs in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
Industrial production of naphthofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the avoidance of expensive catalysts and chromatographic separation makes the process more cost-effective .
Chemical Reactions Analysis
Types of Reactions
NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and hydroxylated derivatives.
Scientific Research Applications
NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- involves its interaction with cellular components. The nitro group is reduced by nitroreductases in bacteria, leading to the formation of reactive intermediates that can cause DNA damage. This genotoxic effect is one of the reasons for its strong mutagenic properties . Additionally, the compound can inhibit DNA topoisomerases, enzymes crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
NAPHTHO(2,1-b)FURAN: Another naphthofuran derivative with similar structural features but different functional groups.
NAPHTHO(1,2-b)BENZOFURAN: A related compound with a benzene ring fused to the furan ring instead of a naphthalene ring.
2-NITROBENZOFURAN: A compound with a nitro group on the benzofuran ring, exhibiting similar mutagenic properties.
Uniqueness
NAPHTHO(1,2-b)FURAN, 5-METHOXY-2-NITRO- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent label and its strong mutagenic properties make it a valuable compound for various research applications .
Properties
CAS No. |
75965-78-5 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
5-methoxy-2-nitrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-6-8-7-12(14(15)16)18-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
YGYSUDXFOCIHEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C31)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


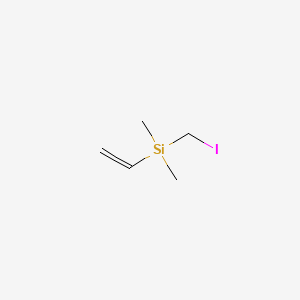

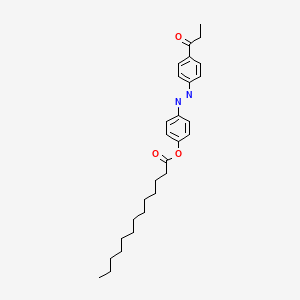
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
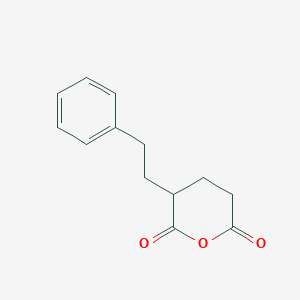


![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
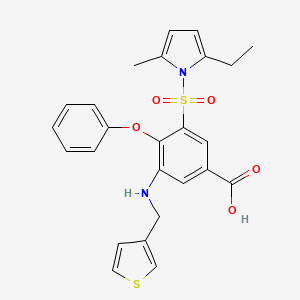
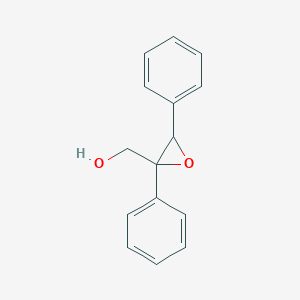
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
